4-Chloro-4-methylpent-1-ene
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Overview
Description
4-Chloro-4-methylpent-1-ene: is an organic compound with the molecular formula C₆H₁₁Cl . It is a chlorinated alkene, characterized by the presence of a chlorine atom and a methyl group attached to a pentene backbone. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-4-methylpent-1-ene can be synthesized through several methods. One common approach involves the chlorination of 4-methylpent-1-ene. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride, and is conducted under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process often includes steps such as distillation and purification to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-4-methylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄) or hydrogen chloride (HCl) in an inert solvent.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products:
Substitution: 4-Methylpent-1-ene derivatives with different functional groups.
Addition: 4-Chloro-4-methylpentane or 4-bromo-4-chloro-4-methylpentane.
Oxidation: 4-Methylpentan-2-one or 4-methylpentan-2-ol.
Scientific Research Applications
4-Chloro-4-methylpent-1-ene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Polymerization Reactions: The compound can be used as a monomer or comonomer in the production of specialty polymers.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical compounds and active ingredients.
Mechanism of Action
The mechanism of action of 4-chloro-4-methylpent-1-ene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In addition reactions, the double bond reacts with electrophiles, leading to the formation of new single bonds .
Comparison with Similar Compounds
4-Methylpent-1-ene: Similar structure but lacks the chlorine atom.
4-Chloro-4-methylpentane: Saturated analog with no double bond.
4-Bromo-4-methylpent-1-ene: Similar structure with a bromine atom instead of chlorine
Uniqueness: 4-Chloro-4-methylpent-1-ene is unique due to the presence of both a chlorine atom and a double bond, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
4-chloro-4-methylpent-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c1-4-5-6(2,3)7/h4H,1,5H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQOCFOGQMCFNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556959 |
Source
|
Record name | 4-Chloro-4-methylpent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53875-83-5 |
Source
|
Record name | 4-Chloro-4-methylpent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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